2,4-Dimethyl-2H-chromene-2,7,8-triol
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,4-dimethylchromene-2,7,8-triol |
InChI |
InChI=1S/C11H12O4/c1-6-5-11(2,14)15-10-7(6)3-4-8(12)9(10)13/h3-5,12-14H,1-2H3 |
InChI Key |
WAPXANWTTUENMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=C1C=CC(=C2O)O)(C)O |
Origin of Product |
United States |
The Enduring Significance of Chromenes in Chemical Research
Chromenes, and more broadly benzopyrans, represent a privileged class of heterocyclic compounds that are of great interest in medicinal chemistry and materials science. nih.goveurekaselect.com Their structural motif is a fundamental component of many naturally occurring substances, including alkaloids, tocopherols, flavonoids, and anthocyanins. researchgate.net This natural prevalence has inspired chemists to explore the synthesis and properties of a vast number of chromene derivatives.
The significance of the chromene scaffold in research is underscored by the broad spectrum of biological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. researchgate.netnih.gov The versatility of the chromene ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This "tunability" makes it an attractive framework for the design of new drug candidates and functional materials. nih.gov For instance, research has shown that substitutions on the chromene nucleus can significantly influence its pharmacological activity; for example, the presence of an electron-donating group at the 7-position can enhance its effects. nih.gov
Dihydroxylated and Alkylated 2h Chromene Derivatives in a Scholarly Context
Dihydroxylated chromenes are investigated for their potential antioxidant properties, as the phenolic hydroxyl groups can act as radical scavengers. The positions of these hydroxyl groups on the benzene (B151609) ring are crucial for their activity. Alkylated chromenes, on the other hand, are often explored for their potential in modulating various cellular signaling pathways. The presence of alkyl groups can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability.
The combination of both hydroxyl and alkyl substituents on a 2H-chromene core creates a molecule with a unique set of properties. For example, research into 2,2-dimethyl-2H-chromene based arylsulfonamides has identified a novel small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, a key target in cancer therapy. nih.govresearchgate.net This highlights the potential of alkylated chromene structures in the development of new therapeutic agents.
The Scientific Rationale for Investigating 2,4 Dimethyl 2h Chromene 2,7,8 Triol
Strategic Approaches for 2H-Chromene Annulation
The formation of the 2H-chromene ring, a key structural feature, can be achieved through several elegant and efficient synthetic strategies. These methods often involve the reaction of phenolic precursors with various coupling partners to construct the pyran ring.
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high efficiency and atom economy by combining multiple reaction steps into a single operation without the need to isolate intermediates. researchgate.netfrontiersin.org These strategies are particularly valuable for creating molecular diversity. For the synthesis of chromene derivatives, MCRs typically involve the condensation of a phenolic component, an aldehyde, and a source of the C3 unit of the chromene ring.
For instance, 2-amino-4H-chromenes can be synthesized via a three-component reaction of an aromatic aldehyde, malononitrile (B47326), and a phenol (B47542) or naphthol derivative. researchgate.netmdpi.com While not directly yielding 2,4-dimethyl-2H-chromenes, these methods establish the fundamental chromene ring system which can be further modified. The use of catalysts like 1-allyl-3-methyl-imidazolium halides under solvent-free conditions has been shown to be effective, offering excellent yields and operational simplicity. researchgate.net Another approach utilizes a DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalyst for the one-pot synthesis of various chromene derivatives in water, highlighting the green chemistry aspects of these methods. frontiersin.org
A plausible mechanism for such a three-component reaction involves the initial Knoevenagel condensation between the aldehyde and malononitrile to form a vinylidene malononitrile. This is followed by a Michael addition of the phenoxide to the electron-deficient alkene. Subsequent intramolecular cyclization and tautomerization yield the final 2-amino-4H-chromene product. frontiersin.org
The condensation of phenols with suitable C3 synthons is a cornerstone of chromene synthesis. A classic example is the Pechmann condensation, which is primarily used for the synthesis of coumarins (2H-chromen-2-ones) by reacting a phenol with a β-ketoester under acidic conditions. bookpi.org This method can be adapted for the synthesis of 4-methylcoumarins using ethyl acetoacetate (B1235776). researchgate.netbookpi.org While this yields a ketone at the 2-position, the fundamental ring-forming reaction is a key concept. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring. bookpi.org
A more direct route to 2H-chromenes is the Petasis-type reaction. This involves the condensation of a salicylaldehyde (B1680747), an amine, and a vinylboronic acid. msu.edu The reaction is facilitated by the hydroxyl group adjacent to the aldehyde. Subsequent heating causes cyclization and elimination of the amine to afford the 2H-chromene. msu.edu The use of potassium vinyltrifluoroborates with salicylaldehydes in the presence of a secondary amine also provides an efficient route to 2-substituted 2H-chromenes. nih.govnih.gov
| Phenolic Precursor | Reagent(s) | Catalyst/Conditions | Product Type | Reference(s) |
| α/β-Naphthol | Aromatic aldehydes, Malononitrile | 1-allyl-3-methyl-imidazolium halides, 80 °C, solvent-free | 2-Amino-4-aryl-4H-benzo[h/f]chromene | researchgate.net |
| Resorcinol | Aromatic aldehydes, Malononitrile | Diethylamine, Ethanol (B145695), reflux | 4H-Chromene | frontiersin.org |
| Phenols | Ethyl acetoacetate | InCl₃, mechanochemical | 4-Methyl-2H-chromen-2-one | bookpi.org |
| Salicylaldehyde | Potassium vinyltrifluoroborates, Secondary amine | 80 °C, DMF | 2-Substituted 2H-chromene | nih.govnih.gov |
Transition metal and Lewis acid catalysis have significantly advanced the synthesis of 2H-chromenes, allowing for milder reaction conditions and greater functional group tolerance. msu.edu
Ytterbium-Catalyzed Synthesis: Ytterbium triflate (Yb(OTf)₃) has been employed as a Lewis acid catalyst for the preparation of 2,2-dimethyl-2H-chromenes. The reaction proceeds in two steps from salicylaldehydes, trimethylorthoformate, and 2-methylpropene. niscair.res.in The proposed mechanism involves the formation of an intermediate quinonemethide, which then undergoes a Lewis acid-catalyzed [2+4] cycloaddition with 2-methylpropene.
Gold-Catalyzed Synthesis: Gold catalysts have proven to be particularly effective in the synthesis of 2H-chromenes through the cycloisomerization of propargyl aryl ethers. msu.edu For example, Ph₃PAuNTf₂ can catalyze the conversion of these ethers into 2H-chromenes. msu.edu The reaction proceeds via the π-activation of the alkyne by the gold catalyst, which facilitates an intramolecular attack by the phenolic oxygen. This is often followed by a nih.govnih.gov-sigmatropic hydrogen shift and an electrocyclic ring closure to yield the chromene product. msu.edu Gold(I) catalysts, sometimes in conjunction with a silver co-catalyst, are effective for these transformations. msu.edu
| Catalyst | Precursor(s) | Key Transformation | Product Type | Reference(s) |
| Yb(OTf)₃ | Salicylaldehyde, Trimethylorthoformate, 2-Methylpropene | Cycloaddition | 2,2-Dimethyl-2H-chromene | niscair.res.in |
| Ph₃PAuNTf₂ | Propargyl aryl ethers | Cycloisomerization | 2H-Chromene | msu.edu |
| Au(I)/AgOTf | o-Alkynylphenols | Dehydrative endo-cyclization | 2H-Chromene | msu.edu |
Introduction of Alkyl and Hydroxyl Functionalities
To arrive at the specific target molecule, this compound, methods for the regioselective introduction of methyl and hydroxyl groups onto the chromene core are essential.
The introduction of methyl groups at the C2 and C4 positions requires specific synthetic strategies. The C2-methyl group can be incorporated by using a precursor that already contains this functionality, such as reacting a phenol with a molecule like 3-methyl-2-butenal.
For the C4-methyl group, one approach is to start with a precursor that leads to a 4-methylchromene, such as in the Pechmann condensation using ethyl acetoacetate to form 4-methylcoumarins. researchgate.netbookpi.org These can then be further modified. A more direct method involves the reaction of chroman-4-ones. For example, 4-bromo-2H-chromenes can be synthesized from the corresponding chroman-4-ones and PBr₃. researchgate.net These bromo-derivatives can then be converted to their lithio-derivatives, providing a handle for the introduction of a methyl group via reaction with an appropriate electrophile like methyl iodide.
Another strategy is the regioselective alkylation of phenolic precursors before the chromene ring formation. For instance, the cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde (B120756) has been shown to proceed with excellent regioselectivity to give 4-alkoxy-2-hydroxybenzaldehydes. nih.gov While this demonstrates C4 functionalization, adapting it for methylation would be a logical extension. A dual-activation strategy using a secondary amine and a rhodium complex allows for the regioselective α-alkylation of ketones with simple olefins, which could be conceptually applied to a chromanone intermediate. nih.gov
The introduction of the 7,8-diol functionality onto the aromatic ring of the chromene core is a significant challenge. A common strategy would be to start with a phenolic precursor that already contains the desired hydroxyl pattern, such as 1,2,4-benzenetriol (B23740) (hydroxyhydroquinone). The Pechmann condensation of this triol with ethyl acetoacetate would be a plausible, though likely low-yielding, route to a 7,8-dihydroxy-4-methylcoumarin, which would then require further functionalization.
Direct hydroxylation of a pre-formed chromene ring is generally difficult to control and can lead to over-oxidation or rearrangement. thieme-connect.com However, methods for the oxidation of 2H-chromenes have been studied. For example, the reaction of 4-methyl-2H-chromene with hypervalent iodine reagents like PhI(OH)OTs leads to the formation of cis-3,4-dialkoxy-4-methyl-3,4-dihydro-2H-chromenes, demonstrating that the double bond is reactive towards oxidation. thieme-connect.com While this does not directly produce the desired 7,8-diol, it indicates that the chromene system can be functionalized post-cyclization. A more likely successful approach would involve carrying the hydroxyl groups, perhaps in a protected form, through the synthesis from a highly substituted phenolic starting material.
Microwave-Assisted Synthetic Enhancements for Efficiency
The application of microwave irradiation has become a cornerstone in modern organic synthesis, offering significant advantages in terms of reaction speed, efficiency, and often, product yields. wikipedia.orgorganic-chemistry.org In the context of chromene synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to mere minutes. wikipedia.orgresearchgate.netpearson.com This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction rates and cleaner product profiles. wikipedia.org
For the synthesis of chromene derivatives, microwave-assisted methods are particularly advantageous in condensation reactions, such as the Pechmann condensation, and in metal-catalyzed cyclizations. wikipedia.orgmsu.edu For instance, a one-pot synthesis of 2-amino-4H-chromenes has been efficiently achieved under microwave irradiation, demonstrating the power of this technique to facilitate multi-component reactions. nih.gov
While a specific microwave-assisted synthesis for this compound has not been reported, a plausible approach could involve the microwave-promoted reaction of a suitably substituted phenol with a β-ketoester or a related precursor. The use of microwave energy would be expected to significantly enhance the efficiency of such a transformation compared to conventional heating methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chromene Derivatives
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Pechmann Condensation | 4 - 7 hours | 8 - 10 minutes | Often significant | wikipedia.org |
| Knoevenagel Condensation | Several hours | 3 - 5 minutes | Generally higher | pearson.com |
| Multi-component reactions | 12 - 24 hours | 15 - 30 minutes | Notable increase | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, have been reported.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The characteristic FTIR absorption bands corresponding to the functional groups of this compound are not documented.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
No HPLC methods for the purity assessment or quantitative analysis of this compound have been described.
Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 2h Chromene 2,7,8 Triol
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding affinity and mode of action.
In the context of 2,4-Dimethyl-2H-chromene-2,7,8-triol, molecular docking simulations can be employed to screen its binding affinity against a wide array of biological targets. For instance, various chromene derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents through docking studies. These studies typically involve preparing a 3D structure of the ligand and docking it into the active site of a target protein, with the resulting interactions being scored based on their calculated binding energy.
A hypothetical molecular docking study of this compound against a cancer-related protein target, such as a cyclin-dependent kinase (CDK), could reveal key binding interactions. The hydroxyl and methyl groups on the chromene ring would be expected to form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. The results of such a study could be presented in a table format, summarizing the binding energies and interacting residues.
Table 1: Hypothetical Molecular Docking Results for this compound against CDK2
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Cyclin-Dependent Kinase 2 (CDK2) | This compound | -8.5 | Lys33, Asp86, Gln131 | Hydrogen Bond |
| Val18, Ile10, Leu134 | Hydrophobic Interaction |
It is important to note that while docking scores provide a valuable estimation of binding affinity, they are predictions and should be validated by experimental assays. The accuracy of the docking results is also dependent on the quality of the protein crystal structure and the docking algorithm used.
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetic properties of molecules. These calculations can provide a deeper understanding of the reactivity and stability of this compound.
By performing DFT calculations, various molecular properties can be determined, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Table 2: Calculated Electronic Properties of a Chromene Derivative using DFT
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: These are example values for a generic chromene derivative and would need to be specifically calculated for this compound.
The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules and biological targets.
Conformational Analysis and Stability Predictions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the dihydropyran ring and the orientation of the substituent groups will determine its preferred three-dimensional shape.
The 2H-chromene scaffold has a non-planar dihydropyran ring. The stability of different conformers is influenced by steric hindrance and electronic interactions between the substituents. The methyl groups at positions 2 and 4, and the hydroxyl groups at positions 2, 7, and 8 will have specific spatial arrangements that minimize their steric clashes.
Computational methods can be used to perform a systematic search for the most stable conformers by calculating the potential energy surface of the molecule as a function of its dihedral angles. The results of such an analysis would identify the low-energy conformers that are most likely to be populated at room temperature. Understanding the preferred conformation is essential as the biological activity of a molecule is often dependent on its 3D shape, which dictates how it fits into the binding site of a receptor.
In Silico Screening and Virtual Library Design for Chromene Derivatives
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to have a desired biological activity. This approach can be used to design a virtual library of derivatives of this compound with potentially improved properties.
Starting with the core structure of this compound, a virtual library can be generated by systematically modifying the substituent groups. For example, the methyl and hydroxyl groups could be replaced with other functional groups to explore the structure-activity relationship (SAR).
Table 3: Example of a Virtual Library Design Strategy for Chromene Derivatives
| Scaffold | R1 Substituent | R2 Substituent | R3 Substituent |
| This compound | -CH3 | -OH | -H |
| Derivative 1 | -CF3 | -OH | -H |
| Derivative 2 | -CH3 | -OCH3 | -H |
| Derivative 3 | -CH3 | -OH | -Cl |
Each compound in the virtual library can then be subjected to high-throughput molecular docking against a specific biological target. The results of this virtual screening can be used to prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing. This in silico approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.
Reactivity and Reaction Mechanisms of 2h Chromene Derivatives
Intramolecular Cyclization and Rearrangement Pathways
The construction of the 2H-chromene core is most frequently achieved through intramolecular cyclization reactions. These reactions form the pyran ring by creating a new carbon-oxygen or carbon-carbon bond.
One of the most common strategies involves the cycloisomerization of substituted aryl propargyl ethers . This reaction can be catalyzed by various transition metals, including gold and palladium. msu.eduacs.org For instance, gold catalysts can activate the alkyne moiety of an aryl propargyl ether, making it susceptible to nucleophilic attack by the phenolic oxygen, leading to a 6-endo-dig cyclization to form the 2H-chromene ring. msu.edu The reaction conditions can be tuned to favor the desired 2H-chromene over potential side products like benzofurans. msu.eduacs.org
Another significant pathway is through tandem or cascade reactions , which combine multiple bond-forming events in a single pot. A prominent example is the oxa-Michael addition (or conjugate addition) of a phenol (B47542) to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. organic-chemistry.orgbeilstein-journals.org For example, the reaction of salicylaldehydes with various Michael acceptors can proceed through an initial conjugate addition followed by cyclization and dehydration to yield substituted 2H-chromenes. wikipedia.orgnih.gov The mechanism often involves the in-situ formation of an ortho-quinone methide intermediate, which then undergoes a 6π-electrocyclization to furnish the final chromene product. msu.edunih.gov
Rearrangements of specific precursors also provide a route to 2H-chromenes. The thermal rearrangement of phenyl propargyl ethers in high-boiling solvents like N,N-diethylaniline is a classic method for synthesizing 2,2-dimethyl-2H-chromenes. rsc.org
Table 1: Selected Intramolecular Cyclization and Rearrangement Methods for 2H-Chromene Synthesis
| Reaction Type | Precursor(s) | Catalyst/Conditions | Key Intermediate (if applicable) | Reference(s) |
| Cycloisomerization | Aryl Propargyl Ethers | Au(I) or Pd(II) complexes | Metal-activated alkyne | msu.eduacs.org |
| Tandem Oxa-Michael/Cyclization | Salicylaldehydes, α,β-Unsaturated Aldehydes | Organocatalysts (e.g., Amines) | ortho-Quinone Methide | msu.eduwikipedia.org |
| Cobalt-Catalyzed Radical Tandem | Salicyl N-tosylhydrazones, Terminal Alkynes | [CoII(Por)] complexes | Co(III)-carbene radical | msu.edunih.gov |
| Dehydrative Endo-cyclization | o-(1-Hydroxyalkenyl)phenols | Au(I)/AgOTf | ortho-Quinone Methide | msu.edu |
| Thermal Rearrangement | Phenyl Propargyl Ethers | High temperature (e.g., refluxing PhNEt₂) | Claisen/Cyclization sequence | rsc.org |
Functionalization of Hydroxyl Groups (e.g., Etherification, Esterification)
The three hydroxyl groups in 2,4-Dimethyl-2H-chromene-2,7,8-triol—one tertiary alcohol at C2 and two phenolic hydroxyls at C7 and C8—are primary sites for chemical modification. In multi-step syntheses, these hydroxyl groups often require protection to prevent them from interfering with reactions at other sites of the molecule. wikipedia.orglibretexts.org
Etherification is a common protection strategy. Silyl (B83357) ethers are particularly useful due to their stability in various non-acidic conditions and their ease of removal using fluoride (B91410) ion sources (like TBAF) or mild acid. zmsilane.com For a molecule like the target compound, the phenolic hydroxyls (C7-OH, C8-OH) could be selectively protected over the tertiary alcohol (C2-OH) due to differences in steric hindrance and acidity. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl). zmsilane.com
Esterification provides another major class of protecting groups for hydroxyl functions. highfine.com Reagents like acetic anhydride (B1165640) or benzoyl chloride, typically in the presence of a base like pyridine (B92270) or DMAP, can convert the hydroxyl groups into acetates or benzoates, respectively. highfine.com These ester groups are generally stable to neutral and acidic conditions but can be readily cleaved by base-catalyzed hydrolysis (saponification) using reagents like potassium carbonate in methanol. highfine.com The relative rate of hydrolysis can sometimes allow for selective deprotection. highfine.com The reaction of chromene esters with nucleophiles like hydrazine (B178648) hydrate (B1144303) to form hydrazides represents another type of functionalization. nih.gov
Table 2: Common Protecting Groups for Phenolic Hydroxyl Functions
| Protecting Group | Reagent for Protection (Typical) | Deprotection Conditions | Stability | Reference(s) |
| Acetyl (Ac) | Acetic Anhydride, Pyridine | K₂CO₃/MeOH; NaOH(aq) | Stable to acid | highfine.com |
| Benzoyl (Bz) | Benzoyl Chloride, Pyridine | NaOH/MeOH | More stable than acetyl | highfine.com |
| Pivaloyl (Piv) | Pivaloyl Chloride, Pyridine | Stronger base (e.g., KOH) | Stable to many nucleophiles, sterically hindered | highfine.com |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | TBAF; Acetic Acid | Stable to base, mild non-aqueous acid | wikipedia.orgzmsilane.com |
| Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst (e.g., PPTS) | Aqueous Acid (e.g., HCl, PPTS) | Stable to base, organometallics, hydrides | libretexts.orgzmsilane.com |
Chemical Stability and Degradation Pathways relevant to Research Protocols
The stability of this compound is influenced by the inherent properties of the 2H-chromene nucleus and its trihydroxy substitution pattern.
The phenolic groups, particularly in a hydroquinone-like arrangement (at positions 7 and 8), make the molecule susceptible to oxidative degradation . nih.govmdpi.com In the presence of oxidizing agents or even atmospheric oxygen, especially under basic conditions or in the presence of metal ions, phenolic compounds can be oxidized to form quinones. researchgate.netmdpi.comresearchgate.net This process can lead to colored degradation products and potential polymerization. nih.gov Complexation with agents like cyclodextrins has been shown to slow the oxidative degradation of some phenolic compounds by shielding the reactive hydroxyl groups. nih.gov
The cyclic ether linkage within the pyran ring of the 2H-chromene is generally stable to basic and neutral conditions. However, it is susceptible to acid-catalyzed cleavage . msu.edu Many synthetic procedures that utilize acetal-like protecting groups note their lability in acidic media. wikipedia.orglibretexts.org Strong acidic conditions could potentially lead to the opening of the pyran ring to form a carbocation intermediate, which could then undergo rearrangement or react with available nucleophiles, leading to a loss of the chromene structure. The degradation of some natural products under acidic conditions has been observed to proceed via hydrolysis of ether or glycosidic linkages. nih.gov
The double bond at C3-C4 is a site of potential reactivity, for instance, towards electrophilic addition or hydrogenation, which would convert the 2H-chromene to a chromane (B1220400) derivative. The stability of the compound during research protocols would therefore require careful control of pH, exclusion of strong oxidants, and potentially the use of an inert atmosphere, especially for long-term storage.
Table 3: Factors Influencing the Stability of Hydroxylated 2H-Chromenes
| Factor | Potential Effect | Consequence | Reference(s) |
| Oxygen/Oxidants | Oxidation of phenolic hydroxyls | Formation of quinones, colored products, polymerization | researchgate.netmdpi.comresearchgate.net |
| Strong Acids | Cleavage of the pyran ether linkage | Ring-opening, loss of chromene structure | msu.eduwikipedia.org |
| Strong Bases | Deprotonation of phenols | Increased susceptibility to oxidation | researchgate.net |
| UV Light | Photochemical reactions | Potential for degradation or rearrangement (compound specific) | - |
| Metal Ions (e.g., Fe³⁺, Mn⁴⁺) | Catalysis of oxidation | Accelerated degradation of phenolic moiety | researchgate.netmdpi.com |
Stereochemical Control in Synthesis and Reactions
The structure of this compound contains two stereocenters at positions C2 and C4. Therefore, it can exist as multiple stereoisomers (diastereomers and enantiomers). The control of this stereochemistry is a critical aspect of modern organic synthesis. youtube.comyoutube.com
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts. For the synthesis of the chromene ring, enantioselective approaches include palladium-catalyzed cyclizations using chiral phosphoramidite (B1245037) ligands to produce 2-aryl-2H-chromenes with high enantioselectivity. rsc.org Organocatalysis has also emerged as a powerful tool; for example, diarylprolinol silyl ethers can catalyze asymmetric domino reactions of salicylimines with α,β-unsaturated aldehydes to yield chiral chromenes with excellent enantiomeric excess. organic-chemistry.org Such catalysts create a chiral environment around the reactants, directing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. youtube.commsu.edu
Diastereoselective synthesis refers to the preferential formation of one diastereomer over another. youtube.com When a new stereocenter is created in a molecule that already contains one or more stereocenters, the existing centers can influence the stereochemical outcome of the reaction. msu.edu For instance, in the synthesis of highly substituted chromene derivatives, the addition of a nucleophile to a prochiral center can be directed by the steric bulk or electronic nature of adjacent groups, leading to one diastereomer being formed in excess. beilstein-journals.orgnih.govmdpi.com The reaction of 3-nitro-2H-chromenes with azomethine ylides, for example, shows that the substituent at the C2 position can significantly influence the diastereoselectivity of the resulting cycloadducts. nih.govmdpi.com
Control over both relative (diastereo-) and absolute (enantio-) stereochemistry is paramount for synthesizing a specific stereoisomer of this compound.
Table 4: Examples of Stereoselective Methods in Chromene Synthesis
| Method | Type of Control | Catalyst/Reagent | Key Feature | Reference(s) |
| Pd-Catalyzed 6-endo-trig Cyclization | Enantioselective | Pd / Chiral Phosphoramidite Ligand | Creates a chiral pocket to favor one enantiomer. | rsc.org |
| Domino Oxa-Michael-Mannich | Enantioselective | Diarylprolinol Silyl Ether (Organocatalyst) | Asymmetric catalysis of a cascade reaction. | organic-chemistry.org |
| [4+2] Cycloaddition | Enantioselective | Chiral Tertiary Phosphine (e.g., DIPAMP) | Catalyzes cycloaddition of o-QMs and alkynes. | acs.org |
| Michael Addition/Mannich Reaction | Diastereoselective | AgOAc / Base | Existing stereocenter at C2 directs the approach of the nucleophile. | nih.govmdpi.com |
| Cascade Double Michael Reaction | Diastereoselective | Base (e.g., TMG) | Intramolecular cyclization step is diastereoselective. | beilstein-journals.org |
Structure Activity Relationship Sar Studies for 2,4 Dimethyl 2h Chromene 2,7,8 Triol Analogues
Influence of Methyl Substitution at C-2 and C-4 on Biological Interactions
The methyl groups at the C-2 and C-4 positions of the chromene ring play a significant role in the biological activity of this class of compounds. The presence of a methyl group, particularly at the C-2 position, can impact the molecule's interaction with biological targets.
In a study of N-acylhydrazones, which share some structural similarities with chromene derivatives, the presence of a methyl group on the aromatic ring was found to moderately shield nearby protons, suggesting an electronic effect that could influence intermolecular interactions. beilstein-journals.org While not a direct study on 2,4-Dimethyl-2H-chromene-2,7,8-triol, this illustrates how methyl groups can subtly alter the electronic environment of a molecule. beilstein-journals.org
For example, in the development of certain antiviral nucleosides, the addition of a 2'-methyl group was critical for conferring selectivity for the viral polymerase over host enzymes. mdpi.com This underscores how a strategically placed methyl group can enhance the specificity of a drug candidate.
The following table summarizes the generalized effects of methyl substitution based on studies of related compound classes.
| Substitution | General Influence on Biological Interactions |
| C-2 Methyl | Often crucial for maintaining a specific conformation and can contribute to hydrophobic interactions within a binding site. Its presence can enhance selectivity for certain biological targets. mdpi.com |
| C-4 Methyl | Can influence the planarity and electronic distribution of the chromene ring system, potentially affecting stacking interactions with aromatic residues in proteins. |
Role of the Triol Moiety at C-2, C-7, and C-8 in Modulating Activity
The triol moiety, consisting of hydroxyl (-OH) groups at the C-2, C-7, and C-8 positions, is a key determinant of the biological activity of this compound. These hydroxyl groups are capable of forming hydrogen bonds, which are fundamental to molecular recognition by biological targets such as enzymes and receptors.
The hydroxyl groups at C-7 and C-8, being on the aromatic portion of the chromene, are phenolic in nature. Their ability to donate and accept hydrogen bonds is critical. Studies on other classes of compounds, such as coumarins and chalcones, have consistently shown that the presence and position of hydroxyl groups on the aromatic ring are vital for their antioxidant, anti-inflammatory, and anticancer activities. mdpi.commdpi.com
The hydroxyl group at the C-2 position, being part of a hemiacetal, also contributes to the molecule's polarity and hydrogen bonding capacity. The spatial arrangement of these three hydroxyl groups creates a specific pharmacophore that can interact with multiple points on a receptor surface.
In a study on N-acylhydrazones, a phenolic hydroxyl group was found to form a strong intramolecular hydrogen bond, which stabilized the molecule's conformation. beilstein-journals.org The acidity of this phenol (B47542), and thus its interaction strength, was significantly affected by other substituents on the ring. beilstein-journals.org This suggests that the electronic environment of the chromene ring in this compound will influence the hydrogen bonding potential of the C-7 and C-8 hydroxyls.
Systematic replacement or masking of these hydroxyl groups in related structures typically leads to a significant decrease or complete loss of biological activity, confirming their essential role. For instance, converting the hydroxyl groups to methoxy (B1213986) (-OCH3) groups would reduce hydrogen bond donating ability and increase lipophilicity, which would likely alter the biological activity profile.
The table below outlines the presumed roles of each hydroxyl group in modulating biological activity.
| Hydroxyl Group Position | Postulated Role in Biological Activity |
| C-2 OH | Contributes to polarity and can act as a hydrogen bond donor/acceptor. Its presence is part of the hemiacetal structure. |
| C-7 OH | Acts as a key hydrogen bond donor and acceptor, crucial for anchoring the molecule in a binding pocket. |
| C-8 OH | Works in concert with the C-7 hydroxyl to form a catechol-like arrangement, which is often important for antioxidant activity and metal chelation. |
Stereochemical Effects on Molecular Recognition and Biological Efficacy
The C-2 and C-4 atoms of this compound are stereocenters, meaning the molecule can exist as different stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of the atoms in these isomers can have a profound impact on their interaction with chiral biological macromolecules like proteins and nucleic acids.
Biological systems are inherently chiral, and as a result, different stereoisomers of a compound can exhibit significantly different biological activities. One isomer may fit perfectly into a receptor's binding site and elicit a strong response, while another isomer may fit poorly or not at all, resulting in weak or no activity.
For example, in the case of the antiviral drug Sofosbuvir, the specific stereochemistry of the molecule is absolutely critical for its activity. mdpi.com Similarly, the anti-HIV agent (+)-calanolide A, a chromene derivative, shows potent activity, while its enantiomer is significantly less active. researchgate.net This highlights the importance of stereochemistry in the efficacy of chromene-based compounds. The interaction between a small molecule and its biological target is often likened to a lock and key, where only the correctly shaped key (isomer) can fit the lock (receptor). mdpi.com
Design and Synthesis of Analogues for SAR Elucidation
The systematic design and synthesis of analogues are fundamental to conducting SAR studies. For the this compound scaffold, this involves creating a series of related compounds where specific parts of the molecule are systematically varied.
The synthesis of 2H-chromene derivatives can be achieved through various methods, including the cyclization of appropriate precursors. nih.govresearchgate.net For instance, the core 2,2-dimethyl-2H-chromene ring system is often synthesized via the thermal rearrangement of phenyl propargyl ethers or the dehydration of 2,2-dimethyl-4-hydroxychromans. researchgate.net Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of 2H-chromenes, allowing for the selective production of specific stereoisomers. researchgate.netnih.gov
To probe the SAR of this compound, a synthetic strategy would involve:
Modification of C-2 and C-4 substituents: Synthesizing analogues with no methyl groups, or with larger alkyl groups, at these positions to determine the steric and electronic requirements for activity.
Modification of the triol moiety: Creating analogues where one or more of the hydroxyl groups are removed or replaced (e.g., with methoxy groups) to confirm their importance and individual roles.
Stereoselective synthesis: Developing synthetic routes that allow for the preparation of individual stereoisomers to evaluate their differential biological efficacy. mdpi.com
In a typical synthetic approach for related chromenes, a key step might involve the Claisen cyclization of a substituted propargyl ether. nih.gov The starting materials, such as substituted phenols and acetylenic compounds, would be chosen to allow for the desired substitution pattern on the final chromene ring.
Biological Interactions and Mechanisms of Action in Vitro and Non Human in Vivo Models
Anti-Inflammatory Activities in Cellular Models
While related compounds have demonstrated anti-inflammatory properties, there are no specific studies on the anti-inflammatory activity of 2,4-Dimethyl-2H-chromene-2,7,8-triol in cellular models.
Antioxidant Potency and Radical Scavenging Mechanisms
Specific antioxidant potency data (such as from DPPH or ORAC assays) and details on the radical scavenging mechanisms for this compound are not present in the available scientific research.
Further research and publication in peer-reviewed scientific journals are required to elucidate the specific biological interactions and mechanisms of action of this compound.
Antimicrobial and Antifungal Efficacy in Research Models
The 2,2-dimethyl-2H-chromene scaffold, a core component of this compound, has been the subject of research for its potential antimicrobial and antifungal properties. Various derivatives of this scaffold have demonstrated a range of activities against different pathogens in laboratory settings.
Studies have shown that certain 2,2-dimethyl-2H-chromene derivatives exhibit notable antifungal activity against a panel of phytopathogenic fungi. nih.gov For instance, some synthesized compounds displayed significant potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata. nih.gov The efficacy of these compounds was found to be comparable or even superior to some commercially available fungicides. nih.gov
In the realm of antibacterial research, chromene derivatives have also been investigated. nih.gov Some 2-amino-4H-chromenes have shown activity against Gram-positive bacteria, including Bacillus anthracis and Staphylococcus aureus. nih.gov The mechanism of action and the full spectrum of activity are areas of ongoing investigation. The broad biological activities of chromene derivatives also extend to potential applications as pigments, cosmetics, and in agrochemicals. nih.gov
It is important to note that while the broader class of chromene compounds shows promise, the specific antimicrobial and antifungal efficacy of this compound itself is not extensively detailed in the provided search results. The research highlights the potential of the core chemical structure for further development of antimicrobial and antifungal agents. nih.govnih.gov
Table 1: Antifungal Activity of a 2,2-dimethyl-2H-chromene Derivative (Compound 4j) nih.gov
| Fungus Strain | EC50 (μg/mL) |
|---|---|
| Fusarium solani | 6.3 |
| Pyricularia oryzae | 7.7 |
| Alternaria brassicae | 7.1 |
| Valsa mali | 7.5 |
| Alternaria alternata | 4.0 |
EC50 represents the concentration of the compound that inhibits 50% of fungal growth.
Antiviral Activities (e.g., Anti-HIV) in Cell-Based Assays
The chromene scaffold has been explored for its potential antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). While direct studies on this compound are not specified, research on related chromene derivatives provides insights into the potential of this chemical class.
Derivatives of 2',2'-dimethyldihydropyranochromone (DCP) have been designed and synthesized as potential anti-HIV agents. nih.gov These compounds have shown the ability to inhibit HIV replication in cell-based assays. nih.gov Notably, some DCP analogs demonstrated potency not only against wild-type HIV but also against drug-resistant strains. nih.gov For example, 2-ethyl DCP exhibited significant anti-HIV activity against both wild-type and a multi-drug resistant strain of HIV. nih.gov
Furthermore, other chromene derivatives have been investigated for their antiviral activities against a range of viruses. nih.gov While some compounds showed good activity against viruses like Vesicular Stomatitis Virus (VSV), they did not exhibit remarkable activity against HIV-1 in the specific assays conducted. nih.gov Research has also been conducted on chromene derivatives for their potential against the influenza A virus. nih.gov
It's important to emphasize that the anti-HIV and broader antiviral activities are associated with the larger family of chromene derivatives. The specific antiviral profile of this compound has not been explicitly detailed in the provided search results. These findings, however, underscore the potential of the chromene framework as a basis for the development of novel antiviral therapeutics. nih.govnih.gov
Modulation of Cellular Pathways in Non-Human Cell Lines
The 2,2-dimethyl-2H-chromene scaffold is a key structural motif in a class of small molecules that have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. nih.govnih.gov HIF-1 is a crucial transcription factor that enables tumor cells to adapt and thrive in low-oxygen (hypoxic) environments, which are common in solid tumors. nih.gov The activation of the HIF-1 pathway is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for anticancer drug development. nih.govnih.gov
Researchers have discovered that certain derivatives of 2,2-dimethyl-2H-chromene can inhibit HIF-1 transcriptional activity. nih.gov One such compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, was identified through screening a library of small molecules and demonstrated potent inhibition of HIF-1 activity in a human glioma cell line. nih.gov Structure-activity relationship studies on this lead compound have explored how modifications to different regions of the molecule impact its inhibitory effects. These studies have shown that the 2,2-dimethyl-2H-chromene moiety is a "privileged structure," meaning it is a key component for the observed biological activity. nih.gov
Further investigations have aimed to optimize the properties of these inhibitors, such as their aqueous solubility, by modifying the core structure. For instance, introducing a hydroxyl group at the C-8 position of the 2,2-dimethyl-2H-chromene ring has been explored as a strategy to enhance the potential for further chemical modifications. nih.gov The mechanism of action is believed to involve the disruption of the formation of the active transcriptional complex, which includes HIF-1α, HIF-1β, and the co-activator p300/CBP. nih.gov
Table 2: Inhibition of HIF-1 Reporter Gene Expression by N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides nih.gov
| Compound | IC50 (μM) |
|---|---|
| Analog 1 | 1.5 - 17 |
| Analog 2 | 1.5 - 17 |
| Analog 3 | 1.5 - 17 |
| ... | ... |
| Analog 15 | 1.5 - 17 |
IC50 represents the concentration of the compound that causes 50% inhibition of HIF-1 transcriptional activity.
Derivatives of the chromene scaffold have demonstrated the ability to inhibit cell proliferation and migration in various cancer cell lines. These findings suggest that this class of compounds may hold potential for the development of new anticancer therapies.
Studies on 2-amino-4H-chromene-3-carbonitrile derivatives have shown their effectiveness in inhibiting the growth of human breast cancer cells (T47D). nih.gov Similarly, certain 4H-chromene derivatives have been found to significantly inhibit the proliferation of HeLa (cervical cancer) and HEp-2 (laryngeal carcinoma) cell lines in a time- and dose-dependent manner. researchgate.net The anti-proliferative effects of some chromene derivatives have also been observed in lung cancer cells. plos.org
In addition to inhibiting proliferation, some chromene compounds have been shown to impede cancer cell migration. For example, a newly synthesized biscoumarin derivative demonstrated a significant inhibition of migration in lung cancer cells, which was associated with a reduction in the expression of matrix metalloproteinases (MMP-2 and MMP-9). plos.org Another study on 4H-chromene analogs reported a reduction in migratory cell capacity in breast cancer cells (MCF-7 and Hs578T). nih.gov
The mechanisms underlying these effects are varied and appear to be dependent on the specific derivative and cell line. Some chromene derivatives are thought to interfere with tubulin polymerization, a critical process for cell division. nih.govnih.gov Others may exert their effects through the modulation of specific signaling pathways, such as the p38 pathway in lung cancer cells. plos.org
Compounds featuring the chromene scaffold have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism by which many anticancer drugs exert their therapeutic effects.
For instance, 2-amino-4H-chromene-3-carbonitrile derivatives have been demonstrated to be effective in inducing apoptosis in T47D breast cancer cells. nih.gov The apoptotic effects of these compounds were confirmed using methods such as acridine (B1665455) orange-ethidium bromide and Hoechst staining, as well as DNA fragmentation assays. nih.gov In another study, a chromene derivative known as 4-Clpgc was found to be a potent inducer of apoptosis in the K562 chronic myeloid leukemia cell line. nih.gov This was accompanied by an increased expression of pro-apoptotic genes like Bax and TP53, and a decrease in the expression of the anti-apoptotic gene BCL2. nih.gov
The ability to induce apoptosis in cancer cells while having less toxic effects on normal cells is a desirable characteristic for anticancer agents. nih.gov The specific molecular pathways leading to apoptosis can vary between different chromene derivatives and cancer cell types, but often involve the modulation of key regulatory proteins and genes involved in the cell death process.
Interaction with Nucleic Acid Structures (e.g., G-Quadruplexes)
Recent research has highlighted the interaction of certain small molecules with non-canonical nucleic acid structures, such as G-quadruplexes (G4s), as a potential anticancer strategy. nih.gov G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA and RNA and are implicated in the regulation of gene expression and other crucial cellular processes. nih.gov The stabilization of these structures by small molecules can interfere with these processes, leading to anticancer effects.
While direct evidence for the interaction of this compound with G-quadruplexes is not available in the provided search results, the broader exploration of small molecules targeting these structures is a rapidly advancing field. nih.gov Compounds that can selectively bind to and stabilize G-quadruplexes are being investigated for their therapeutic potential. mdpi.com
The interaction between small molecules and G-quadruplexes can be studied using various biophysical techniques, including fluorescence spectroscopy and circular dichroism. mdpi.com For example, some natural compounds have been identified as selective binders of telomeric and oncogenic G-quadruplexes. mdpi.com The affinity and selectivity of these interactions are crucial for their potential as therapeutic agents. nih.gov The development of fluorescent probes that can visualize these interactions in living cells is also an active area of research. nih.gov
Phytotoxicological Investigations in Plant ModelsThere are no specific studies investigating the phytotoxic effects of this compound on any plant models.
While the broader class of compounds known as chromenes, and various plant extracts containing related molecules, have been the subject of scientific inquiry for such biological activities, the specific data for this compound is absent from the current body of scientific literature. Consequently, the creation of an accurate and scientifically rigorous article focusing solely on this compound is not feasible at this time.
Advanced Research Applications of 2,4 Dimethyl 2h Chromene 2,7,8 Triol and Its Derivatives
Development as Chemical Probes for Biological Systems
Currently, there is no specific literature detailing the use of 2,4-Dimethyl-2H-chromene-2,7,8-triol as a chemical probe. However, the chromene scaffold is a key component in the design of fluorescent probes for bioimaging. aip.orgresearchgate.net These molecular tools are crucial for detecting and monitoring bioactive molecules in real-time with high sensitivity and selectivity. aip.org
Chromene derivatives are particularly valuable for biological applications due to their unique photophysical and chemical properties. aip.org For instance, a "thiol-chromene click" reaction has been developed for the selective and rapid recognition of thiols. aip.org This chemistry utilizes a 2H-chromene-cyclohexenone skeleton that undergoes a nucleophilic attack by thiols, leading to a change in optical properties. aip.org Researchers have successfully created a variety of chromene-based fluorescent probes, including ratiometric and near-infrared (NIR) probes, to monitor thiol levels in living cells and animal models. aip.org
Furthermore, chromene derivatives have been engineered as two-photon fluorescent probes. A novel two-photon probe based on a benzo[h]chromene derivative was developed for the selective detection of magnesium ions in living cells and tissues. korea.ac.krnih.gov This probe can be excited with near-infrared light, which allows for deeper tissue penetration and reduced photodamage, and it exhibits a strong fluorescent response to Mg2+ without interference from Ca2+ ions. korea.ac.krnih.gov
Given the inherent fluorescence of the chromene nucleus and the potential for the triol and dimethyl functionalities to modulate these properties, it is conceivable that this compound could be developed into a specialized chemical probe. The hydroxyl groups could potentially act as recognition sites for specific analytes or be functionalized to target particular cellular components.
Scaffolds for the Design of Novel Bioactive Compounds
The 2H-chromene ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. orientjchem.orgbeilstein-journals.org This scaffold is present in a wide array of natural products, including alkaloids, tocopherols, and flavonoids, and is associated with a broad spectrum of pharmacological activities. researchgate.net These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral effects. digitellinc.comorientjchem.org
The 2,2-dimethyl-2H-chromene motif, in particular, is a structural feature of many natural and synthetic compounds with interesting biological profiles. nih.govresearchgate.net For instance, a series of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides were designed as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a key target in cancer therapy. nih.gov
The antioxidant properties of hydroxylated chromenes are also of interest. For example, 6-Hydroxy-2,2-dimethyl-2H-chromene has been shown to possess antioxidant and cancer-preventive effects. researchgate.net The presence of three hydroxyl groups on the this compound scaffold suggests it could have significant antioxidant potential, as the hydroxyl groups can act as hydrogen donors to neutralize free radicals.
| Compound Name | Biological Activity |
| Crolibulin™ (EPC2407) | Anticancer (in clinical trials for solid tumors) orientjchem.org |
| 6-Hydroxy-2,2-dimethyl-2H-chromene | Antioxidant, Cancer-preventive researchgate.net |
| N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-R-arylsulfonamides | HIF-1 pathway inhibitors nih.gov |
| Rhodomyrtone | Antibacterial beilstein-journals.org |
| HA14-1 | Apoptosis induction via Bcl-2 binding beilstein-journals.org |
Integration into Hybrid Molecules for Enhanced Research Capabilities
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activities. nih.gov The chromene scaffold is an attractive component for creating such hybrid molecules due to its broad bioactivity. researchgate.netnih.gov
Although there are no specific reports on the integration of this compound into hybrid molecules, numerous studies have successfully incorporated the broader chromene structure. For example, novel chromene-sulfonamide hybrids have been synthesized and evaluated as anticancer agents. nih.govnih.gov In one study, twenty new chromene derivatives with different sulfonamide moieties were designed. Many of these hybrids showed good to moderate in vitro anticancer activity against a breast cancer cell line, with some compounds exhibiting greater potency than the standard drug doxorubicin. nih.gov These compounds were found to inhibit aromatase and induce apoptosis. nih.gov
Another approach involves the creation of 4H-chromene-based indole-pyrimidine hybrids through multicomponent reactions. researchgate.net Some of these hybrids displayed potent antioxidant activity. researchgate.net The concept of fusing the chromene ring with other heterocyclic systems has also been explored, leading to the development of chromenopyridine derivatives with potential applications as photodetectors.
The presence of multiple hydroxyl groups on this compound offers several points for chemical modification, making it a potentially valuable scaffold for creating novel hybrid molecules with enhanced research capabilities.
| Hybrid Molecule Type | Potential Application |
| Chromene-sulfonamide hybrids | Anticancer, Aromatase inhibitors nih.govnih.gov |
| 4H-Chromene-based indole-pyrimidine hybrids | Antioxidant researchgate.net |
| Chromenopyridine derivatives | Photodetectors |
Applications in Synthetic Methodology Development
The development of efficient and versatile synthetic methods for accessing the chromene core is an active area of chemical research. msu.edu A variety of catalytic methodologies have been developed for the synthesis of 2H-chromenes, including transition-metal catalysis, metal-free Brønsted and Lewis acid/base catalysis, and enantioselective organocatalysis. msu.edu
While a specific synthetic route for this compound is not documented in the reviewed literature, general methods for constructing the 2H-chromene ring can be adapted. One common approach is the Claisen rearrangement of propargyl ethers. researchgate.net For instance, 2,2-dimethyl-2H-chromenes have been prepared from the corresponding propargyl ethers under microwave irradiation in high yields. researchgate.net Another method involves the ytterbium-triflate-catalyzed reaction of a salicylaldehyde (B1680747) with an olefin. msu.edu
Multicomponent reactions (MCRs) are particularly powerful for the synthesis of highly functionalized chromenes in a single step. researchgate.netbohrium.com These reactions often involve the condensation of a salicylaldehyde, a C-H activated acid, and another component, and can be promoted by various catalysts. nih.gov For example, 4H-chromene derivatives have been synthesized with yields ranging from 50-95% via a three-component reaction of an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and malononitrile (B47326) or methyl cyanoacetate (B8463686) under microwave irradiation. bohrium.com
The synthesis of polyhydroxylated compounds like triols often requires specific strategies to control stereochemistry. nih.gov While not specific to chromenes, methods for the stereoselective synthesis of triols have been developed using chiral auxiliaries and diastereoselective reactions. nih.gov The development of a synthetic route to this compound would likely involve a combination of methods to construct the chromene ring and introduce the hydroxyl and methyl groups with the desired regioselectivity.
| Synthetic Method | Description |
| Microwave-assisted Claisen rearrangement | Synthesis of 2,2-dimethyl-2H-chromenes from propargyl ethers. researchgate.net |
| Ytterbium-triflate catalysis | Reaction of salicylaldehydes and olefins to form 2,2-dimethyl-2H-chromenes. msu.edu |
| Multicomponent reactions (MCRs) | One-pot synthesis of functionalized chromenes from multiple starting materials. researchgate.netbohrium.com |
| Base-mediated annulation | Reaction of ortho-hydroxychalcones and 2-bromoallyl sulfones to give 4H-chromenes. beilstein-journals.org |
Future Research Directions and Unanswered Questions
Exploration of Undiscovered Biosynthetic Pathways for Complex Chromenes
The chromene moiety is a common feature in a variety of natural products, yet our understanding of their biosynthesis is far from complete. nih.gov Fungi and plants are known producers of complex secondary metabolites, and research into the biosynthetic pathways of compounds like fungal melanins has revealed intricate enzymatic processes. mdpi.com Future research should focus on identifying and characterizing the complete biosynthetic pathways for complex chromenes in various organisms.
Key research questions include:
What are the primary precursor molecules and key enzymatic steps involved in the natural synthesis of chromene rings?
Can novel enzymes, such as unique polyketide synthases (PKS) or cyclases, be discovered from chromene-producing organisms? mdpi.com
How can multi-omics approaches, which have been used to investigate pathways in organisms like rhodophytes, be applied to uncover the genetic basis for chromene production? mdpi.com
Unraveling these pathways could not only provide fundamental insights into natural product biosynthesis but also enable the development of biotechnological production methods for valuable chromene compounds.
Development of Greener and More Efficient Synthetic Routes
The synthesis of chromene derivatives is a major focus of organic chemistry. researchgate.net While numerous methods exist, many traditional approaches rely on harsh reagents and generate hazardous waste, posing environmental concerns. nih.govingentaconnect.comresearchgate.net The development of eco-friendly and efficient synthetic strategies is paramount. nih.govingentaconnect.comresearchgate.net
Future efforts in green chemistry for chromene synthesis should build upon recent innovations: researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These techniques often lead to shorter reaction times, higher yields, and cleaner reactions. nih.govingentaconnect.comresearchgate.net
Use of Green Catalysts and Solvents: Employing non-toxic, reusable catalysts (such as Rochelle salt or nano-catalysts) and environmentally benign solvents like water or ethanol (B145695) can significantly reduce the environmental impact. nih.govresearchgate.netrsc.org
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, improving atom economy and reducing waste. researchgate.netrsc.orgresearchgate.net
Photocatalysis: Using visible light as a clean and abundant energy source represents a sustainable frontier for promoting chemical reactions in chromene synthesis. researchgate.netrsc.org
The goal is to develop scalable, cost-effective, and environmentally responsible methods to produce complex chromenes like 2,4-Dimethyl-2H-chromene-2,7,8-triol. nih.govingentaconnect.comresearchgate.net
Table 1: Green Synthesis Methodologies for Chromene Derivatives
| Methodology | Description | Advantages |
|---|---|---|
| Microwave Irradiation | Uses microwave energy to heat reactions. | Rapid heating, shorter reaction times, often higher yields. researchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation and enhance reactivity. | Increased reaction rates, improved yields, enhanced mass transfer. ingentaconnect.com |
| Green Catalysts | Utilizes non-toxic, recyclable, or biodegradable catalysts. | Reduced waste and environmental impact, potential for reuse. researchgate.net |
| Aqueous Media | Uses water as a solvent. | Non-toxic, inexpensive, environmentally safe. researchgate.net |
| Multicomponent Reactions | Combines three or more reactants in a single pot to form the final product. | High atom economy, reduced number of steps, operational simplicity. researchgate.net |
| Photoredox Catalysis | Uses visible light to drive chemical transformations with a photocatalyst. | Sustainable energy source, mild reaction conditions. researchgate.netrsc.org |
Comprehensive Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems
Chromenes are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netfrontiersin.org However, for many chromene derivatives, the precise molecular mechanisms underlying these activities are not fully understood. For instance, some chromenes have been shown to induce apoptosis in cancer cells through caspase activation or inhibit key enzymes like c-Src kinase, but the complete signaling cascades are often unclear. frontiersin.orgnih.govresearchgate.net
Future research must move beyond preliminary activity screening to a deep-seated mechanistic investigation. This involves:
Identifying the specific protein targets with which chromene compounds interact.
Using structural biology techniques (e.g., X-ray crystallography, cryo-EM) to visualize the binding interactions between chromenes and their targets.
Employing systems biology and chemoproteomics to map the cellular pathways modulated by these compounds.
Investigating structure-activity relationships (SAR) to understand how modifications to the chromene scaffold, such as the hydroxyl and methyl groups in this compound, affect biological activity and mechanism. nih.govfrontiersin.org
A thorough understanding of these mechanisms is crucial for the rational design of more potent and selective therapeutic agents. nih.gov
Advanced Combinatorial Chemistry and High-Throughput Screening for Novel Analogues
To explore the vast chemical space around the chromene scaffold, modern drug discovery tools are essential. researchgate.neteurekaselect.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while high-throughput screening (HTS) enables the efficient testing of these libraries for biological activity. benthambooks.comgoogle.combenthamscience.comresearchgate.net
The application of these technologies to the this compound scaffold could involve:
Library Design: Creating focused libraries of analogues by systematically modifying the substituents at various positions on the chromene ring. nih.gov
Solid-Phase Synthesis: Utilizing solid-phase synthesis techniques to streamline the purification of the compound library. nih.gov
HTS Assays: Developing and implementing robust HTS assays to screen the libraries against a panel of biological targets, such as enzymes, receptors, or whole cells. eurekaselect.com
This approach accelerates the discovery of "hit" compounds and facilitates the optimization of leads, turning promising scaffolds into potent drug candidates. researchgate.netresearchgate.net
Investigation of Emerging Biological Targets for Chromene Scaffolds
The versatility of the chromene scaffold suggests that its therapeutic potential is not limited to currently known targets. mdpi.com While chromenes have been investigated as inhibitors of enzymes like β-secretase (BACE-1) in Alzheimer's disease and topoisomerase in cancer, the search for novel biological targets is a critical research frontier. nih.govacs.orgnih.gov
Future investigations should aim to:
Screen chromene libraries against new and emerging disease targets, including those involved in metabolic disorders, rare diseases, and resistant infections.
Utilize target deconvolution methods to identify the unknown cellular partners of biologically active chromenes discovered through phenotypic screening.
Explore the potential for chromenes to act as allosteric modulators or to disrupt protein-protein interactions, which are increasingly recognized as important therapeutic strategies.
The identification of novel targets for compounds like this compound could open up entirely new avenues for drug development and therapeutic intervention. mdpi.comnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-dihydroxyphenylalanine (DOPA) |
| 1,8-dihydroxynaphthalene (DHN) |
| HFI-437 (2-amino-4-aryl-4H-chromene) |
| MX 58151 |
Q & A
Q. How can researchers determine the methylation pattern and stereochemistry of 2,4-Dimethyl-2H-chromene-2,7,8-triol using spectroscopic methods?
- Methodological Answer : Utilize 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) to identify methyl group positions. For example, in structurally similar chromene derivatives, methyl hydrogens (δH ~3.45 ppm) correlate with carbons like C-4 in HMBC spectra, confirming methylation sites . Coupling constants (e.g., J = 9 Hz between C-2 and C-3) and NOESY correlations can resolve stereochemistry by distinguishing axial vs. equatorial substituents. Comparative analysis with known stereoisomers (e.g., teracacidin derivatives) is critical for validation .
Q. What analytical techniques are optimal for detecting and quantifying this compound in plant extracts?
- Methodological Answer : Combine UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) with ESI (Electrospray Ionization) in negative ion mode for high sensitivity. For chromene triols, a C18 column (1.7 µm particle size) with a gradient of 0.1% formic acid in water/acetonitrile (5–95% over 15 min) achieves baseline separation. Quantify using extracted ion chromatograms (EICs) for [M-H]⁻ ions (e.g., m/z 356.9991 for triol glucosides) . Validate with authentic standards and spike-recovery experiments.
Q. How can researchers isolate 2,4-Dimethyl-2H-chromene derivatives from natural sources while minimizing degradation?
- Methodological Answer : Use cold methanol or ethanol for extraction to preserve labile hydroxyl groups. Fractionate via vacuum liquid chromatography (VLC) with silica gel, eluting with hexane/EtOAc/MeOH gradients. Monitor fractions by TLC (e.g., Rf ~0.3 in hexane:EtOAc 7:3). For purification, employ preparative HPLC with a phenyl-hexyl column (5 µm, 250 × 10 mm) and isocratic elution (e.g., 30% MeOH in H₂O) .
Advanced Research Questions
Q. How can contradictory stereochemical data in NMR studies of chromene triols be resolved?
- Methodological Answer : Discrepancies in coupling constants (e.g., J = 9 Hz vs. lower values) may arise from axial-equatorial vs. equatorial-equatorial proton arrangements. Synthesize both enantiomers via asymmetric catalysis (e.g., Sharpless asymmetric dihydroxylation with AD-mix-α/β) and compare experimental NMR data with computational predictions (DFT-based NMR chemical shift calculations). For example, trans-p-menthane triol stereoisomers were resolved by synthesizing both enantiomers and correlating NOESY data with computed models .
Q. What strategies optimize the asymmetric synthesis of this compound with high enantiomeric excess (ee)?
- Methodological Answer : Use Sharpless asymmetric dihydroxylation (AD) as a key step. For example, AD-mix-α with (DHQ)₂PHAL ligand achieves ~90% ee for vicinal diols in chromene precursors. Post-synthetic modifications (e.g., Dess-Martin oxidation followed by Luche reduction) can enhance stereochemical purity. Monitor ee via chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) .
Q. How can co-elution of structurally similar chromene triols in chromatography be addressed?
- Methodological Answer : Implement orthogonal separation techniques:
- HILIC (Hydrophilic Interaction Chromatography) : For polar triols, use a zwitterionic column (e.g., ZIC-HILIC) with acetonitrile/ammonium acetate buffer.
- Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collision cross-section (CCS) differences.
- Derivatization : Acetylate hydroxyl groups to reduce polarity and improve resolution on reversed-phase columns .
Q. What methodologies differentiate stereoisomers in complex mixtures containing this compound?
- Methodological Answer : Combine circular dichroism (CD) spectroscopy with molecular dynamics simulations. For example, CD spectra of trans-p-menthane triol glucosides show distinct Cotton effects at 210–230 nm, which correlate with absolute configurations predicted by DFT calculations . Pair with enzymatic hydrolysis (e.g., β-glucosidase treatment) to isolate aglycones for stereochemical analysis.
Data Contradiction Analysis
- Example : Conflicting reports on the absolute configuration of triols (e.g., cis vs. trans isomers in Mentha haplocalyx) were resolved by re-evaluating NMR data against synthetic standards. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
